molecular formula C22H24N2O3S B13853388 N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

Cat. No.: B13853388
M. Wt: 396.5 g/mol
InChI Key: FMTNFDSEVOWRQX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and infections.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A simpler analog used as a solvent and reagent.

    N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Another complex compound with similar structural features.

Uniqueness

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

InChI

InChI=1S/C22H24N2O3S/c1-16-18(15-22(25)23(2)3)14-21(24(16)19-8-6-5-7-9-19)17-10-12-20(13-11-17)28(4,26)27/h5-14H,15H2,1-4H3

InChI Key

FMTNFDSEVOWRQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CC(=O)N(C)C

Origin of Product

United States

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